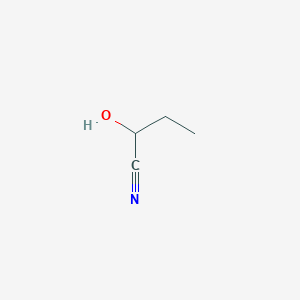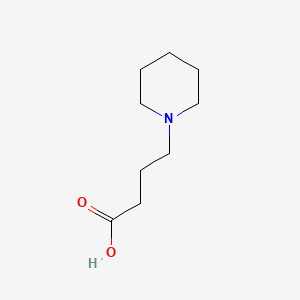
2-(2-チエニル)-1,3-チアゾリジン-4-カルボン酸
概要
説明
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features a thiazolidine ring fused with a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
科学的研究の応用
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications.
Industry: It is used in the development of new materials with specific electronic properties.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit the growth of various microorganisms .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways . For example, some thiazole derivatives have been found to inhibit the synthesis of biotin, a crucial vitamin for various physiological functions .
Pharmacokinetics
The pharmacokinetics of similar thiazole derivatives have been studied .
Result of Action
Thiazole derivatives have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of similar thiazole derivatives can be influenced by various factors, such as the presence of other compounds, temperature, ph, and light .
生化学分析
Biochemical Properties
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in enzyme interactions. It has been observed to interact with enzymes such as thiazolidine carboxylase, which catalyzes the conversion of thiazolidine derivatives. The compound’s interaction with proteins and other biomolecules is primarily through its thiazolidine ring, which can form hydrogen bonds and other non-covalent interactions, facilitating its role in biochemical pathways .
Cellular Effects
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it impacts cellular functions such as proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid involves its binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. The compound also affects gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cellular function and reduced oxidative stress. At higher doses, it can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more prominent .
Metabolic Pathways
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as thiazolidine carboxylase, which catalyzes its conversion into other metabolites. The compound also affects metabolic flux by altering the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, facilitated by transporter proteins. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals. Post-translational modifications of the compound can also influence its localization, directing it to compartments such as the nucleus or mitochondria, where it exerts its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with thioamides under acidic conditions. One common method includes the cyclization of thiophene-2-carboxylic acid with thiourea in the presence of a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to enhance yield and purity while minimizing environmental impact. Techniques such as multicomponent reactions and nano-catalysis are used to improve the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in medicinal chemistry .
類似化合物との比較
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the thiophene ring, resulting in different biological activities.
Thiophene-2-carboxylic acid: Lacks the thiazolidine ring, leading to distinct chemical properties.
2-(2,5-Dichlorothienyl)-1,3-thiazole: Contains a thiazole ring instead of a thiazolidine ring, which alters its reactivity and biological activity.
Uniqueness
2-(2-Thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine and thiophene rings, which confer a distinct set of chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications .
特性
IUPAC Name |
2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954204 | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32451-19-7 | |
| Record name | 2-(2-Thienyl)-4-thiazolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32451-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thien-2-ylthiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032451197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32451-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 32451-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thien-2-ylthiazolidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















